(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol
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Overview
Description
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol It is characterized by the presence of a nitro group, a phenyl group, and a benzo[d]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol typically involves the nitration of 2-phenylbenzo[d]oxazole followed by reduction and subsequent functionalization to introduce the methanol group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in the presence of hydrochloric acid (HCl) are typically used.
Major Products Formed
Oxidation: The major products include (5-nitro-2-phenylbenzo[d]oxazol-7-yl)aldehyde and (5-nitro-2-phenylbenzo[d]oxazol-7-yl)carboxylic acid.
Reduction: The major product is (5-amino-2-phenylbenzo[d]oxazol-7-yl)methanol.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Nitro-2-phenylbenzo[d]oxazole): Lacks the methanol group but shares the core structure.
(5-Amino-2-phenylbenzo[d]oxazol-7-yl)methanol: Similar structure with an amino group instead of a nitro group.
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)aldehyde: Similar structure with an aldehyde group instead of a methanol group.
Uniqueness
(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H10N2O4 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
(5-nitro-2-phenyl-1,3-benzoxazol-7-yl)methanol |
InChI |
InChI=1S/C14H10N2O4/c17-8-10-6-11(16(18)19)7-12-13(10)20-14(15-12)9-4-2-1-3-5-9/h1-7,17H,8H2 |
InChI Key |
JAWVLOGJNZEOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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